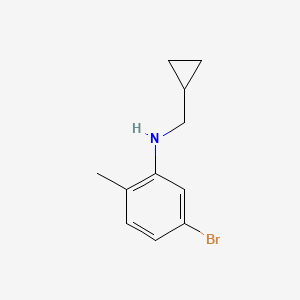
6-Chloro-5-methylpyridin-2-amine
Vue d'ensemble
Description
6-Chloro-5-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.59 . It is a solid substance and is stored in a dark place under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of this compound is a four-step sequence starting from 2-amino-6-chloropyridine . The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . This method avoids the utilization of peroxide, making it a safe and efficient synthesis . The compound was produced on a hectogram scale with 62.4% overall yield and 99.49% purity .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) .Chemical Reactions Analysis
The key intermediate for lumacaftor, this compound, is synthesized through a process that avoids the utilization of peroxide . The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 270.8±35.0 °C at 760 mmHg . The flash point is 117.6±25.9 °C . The compound is stored under an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Ring Transformations in Heterocyclic Halogeno Compounds
- Research by Hertog, Plas, Pieterse, and Streef (2010) explored reactions of 6-substituted derivatives of 2-halogenopyridines, which include substances like 2-chloro-6-methylpyridine, leading to various transformations including ring transformations and aminations (Hertog et al., 2010).
Preparation of Pyridine Derivatives
- Gangadasu, Raju, and Rao (2002) demonstrated the preparation of new 2-chloro-5-methylpyridine-3-carbaldehyde imines, highlighting the significance of pyridine derivatives in various biological and chemical applications (Gangadasu et al., 2002).
Palladium-Catalyzed Amination for Complex Preparation
- Johansson's study (2006) focused on palladium-catalyzed amination reactions of chloro-terpyridine for creating new amine-containing ruthenium(II) polypyridyl complexes (Johansson, 2006).
Synthesis and Biological Activity of Aroylthioureas
- Research by Liu Chang-chun (2013) involved synthesizing aroylthioureas containing 2-chloro-5methylpyridine moiety, demonstrating potential in fungicidal and plant growth regulative activities (Liu Chang-chun, 2013).
Analysis of Tautomerism in Molecular Salts
- Babu, Peramaiyan, Nizammohideen, and Mohan (2014) investigated the tautomerism in 2-amino-6-methylpyridinium cations, contributing to understanding the molecular structures and interactions (Babu et al., 2014).
Synthesis of Bromopyridine Derivatives
- Liang's 2010 study on the synthesis of 2-amino-6-bromopyridine from 2-amino6-methylpyridine, explored its use as a significant chemical intermediate (Xu Liang, 2010).
Trialkyltantalum Complexes with Aminopyridinato Ligands
- Noor, Kretschmer, and Kempe (2006) conducted a study on synthesizing trialkyltantalum complexes using aminopyridinato ligands like 6-methylpyridin-2-yl, contributing to the field of organometallic chemistry (Noor et al., 2006).
Safety and Hazards
6-Chloro-5-methylpyridin-2-amine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
6-chloro-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZRCZMNXPBHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663742 | |
| Record name | 6-Chloro-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442129-37-5 | |
| Record name | 6-Chloro-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the safety and efficiency advantages of the new synthesis method for 6-chloro-5-methylpyridin-2-amine described in the research paper?
A1: The research paper ) presents a novel synthesis route for this compound that avoids the use of peroxides []. Peroxides can be hazardous due to their explosive nature, posing significant safety risks in large-scale manufacturing. By eliminating the use of peroxides, this new method enhances the safety profile of the synthesis process. Additionally, the paper highlights that this new route offers improved efficiency, although specific details about yield improvements or cost reductions are not provided.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)






![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)

![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)
